Cas no 29754-01-6 (3-{(benzyloxy)carbonylamino}-2-phenylpropanoic acid)
3-{(benzyloxy)carbonylamino}-2-phenylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- AKOS012179659
- EN300-12404500
- alpha-[[[(Phenylmethoxy)carbonyl]amino]methyl]benzeneacetic acid
- DTXSID301184581
- 3-(((Benzyloxy)carbonyl)amino)-2-phenylpropanoic acid
- 3-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid
- 29754-01-6
- (R)-3-(BENZYLOXYCARBONYLAMINO)-2-PHENYLPROPANOIC ACID
- SCHEMBL6962684
- Benzeneacetic acid, α-[[[(phenylmethoxy)carbonyl]amino]methyl]-
- 3-{(benzyloxy)carbonylamino}-2-phenylpropanoic acid
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- Inchi: 1S/C17H17NO4/c19-16(20)15(14-9-5-2-6-10-14)11-18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)
- InChI Key: OHZVNLINVSOJDW-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(NCC(C(=O)O)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 299.11575802g/mol
- Monoisotopic Mass: 299.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Density: 1.246±0.06 g/cm3(Predicted)
- Melting Point: 124-127 °C
- Boiling Point: 510.2±50.0 °C(Predicted)
- pka: 3.99±0.10(Predicted)
3-{(benzyloxy)carbonylamino}-2-phenylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12404500-0.05g |
3-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid |
29754-01-6 | 0.05g |
$563.0 | 2023-05-25 | ||
| Enamine | EN300-12404500-0.1g |
3-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid |
29754-01-6 | 0.1g |
$591.0 | 2023-05-25 | ||
| Enamine | EN300-12404500-0.25g |
3-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid |
29754-01-6 | 0.25g |
$617.0 | 2023-05-25 | ||
| Enamine | EN300-12404500-0.5g |
3-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid |
29754-01-6 | 0.5g |
$645.0 | 2023-05-25 | ||
| Enamine | EN300-12404500-1.0g |
3-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid |
29754-01-6 | 1g |
$671.0 | 2023-05-25 | ||
| Enamine | EN300-12404500-2.5g |
3-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid |
29754-01-6 | 2.5g |
$1315.0 | 2023-05-25 | ||
| Enamine | EN300-12404500-5.0g |
3-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid |
29754-01-6 | 5g |
$1945.0 | 2023-05-25 | ||
| Enamine | EN300-12404500-10.0g |
3-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid |
29754-01-6 | 10g |
$2884.0 | 2023-05-25 | ||
| Enamine | EN300-12404500-50mg |
3-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid |
29754-01-6 | 50mg |
$719.0 | 2023-10-02 | ||
| Enamine | EN300-12404500-100mg |
3-{[(benzyloxy)carbonyl]amino}-2-phenylpropanoic acid |
29754-01-6 | 100mg |
$755.0 | 2023-10-02 |
3-{(benzyloxy)carbonylamino}-2-phenylpropanoic acid Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-{(benzyloxy)carbonylamino}-2-phenylpropanoic acid
Research Briefing on 3-{(benzyloxy)carbonylamino}-2-phenylpropanoic acid (CAS: 29754-01-6): Recent Advances and Applications
3-{(benzyloxy)carbonylamino}-2-phenylpropanoic acid (CAS: 29754-01-6) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its benzyloxycarbonyl (Cbz) protecting group and phenylpropanoic acid backbone, serves as a crucial intermediate in the synthesis of peptides and other bioactive molecules. Recent studies have explored its potential in drug development, particularly in the design of enzyme inhibitors and prodrugs. This briefing aims to summarize the latest research findings, methodologies, and applications associated with this compound, providing a comprehensive overview for professionals in the field.
Recent investigations into 3-{(benzyloxy)carbonylamino}-2-phenylpropanoic acid have focused on its role as a building block for peptide synthesis. The Cbz group is widely used in organic chemistry to protect amino groups during peptide coupling reactions, and its stability under various conditions makes it a preferred choice. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of novel angiotensin-converting enzyme (ACE) inhibitors, highlighting its potential in cardiovascular drug development. The study reported that derivatives of this compound exhibited enhanced binding affinity to ACE, suggesting a promising avenue for further research.
In addition to its applications in peptide synthesis, 3-{(benzyloxy)carbonylamino}-2-phenylpropanoic acid has been investigated for its potential as a prodrug. A recent preprint on bioRxiv detailed its use in the development of targeted drug delivery systems, where the compound was conjugated with anticancer agents to improve solubility and bioavailability. The researchers utilized advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize the conjugates and evaluate their stability under physiological conditions. Preliminary results indicated that the prodrugs exhibited controlled release profiles, minimizing off-target effects and enhancing therapeutic efficacy.
Another area of interest is the compound's role in enzyme inhibition. A 2024 study in ACS Chemical Biology explored its interaction with serine proteases, a class of enzymes implicated in numerous pathological processes. The researchers synthesized a series of analogs and assessed their inhibitory activity using kinetic assays. Notably, one analog demonstrated selective inhibition of thrombin, a key enzyme in blood coagulation, suggesting potential applications in anticoagulant therapy. The study also provided insights into the structure-activity relationship (SAR) of the compound, which could guide future drug design efforts.
Despite these advancements, challenges remain in the large-scale production and optimization of 3-{(benzyloxy)carbonylamino}-2-phenylpropanoic acid. A review article in Organic Process Research & Development (2023) highlighted the need for greener synthetic routes to reduce environmental impact and improve yield. Recent efforts have focused on catalytic methods and solvent-free reactions, with some success in achieving higher purity and scalability. These developments are critical for translating laboratory findings into commercially viable products.
In conclusion, 3-{(benzyloxy)carbonylamino}-2-phenylpropanoic acid (CAS: 29754-01-6) continues to be a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications in peptide synthesis, prodrug development, and enzyme inhibition underscore its potential to address unmet medical needs. Future research should focus on optimizing synthetic methodologies, exploring novel derivatives, and conducting preclinical studies to validate its therapeutic potential. This briefing serves as a timely update for researchers and industry professionals seeking to leverage the latest advancements in this field.
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